
Methyl 3,4-dimethoxybenzoate
Overview
Description
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is an organic compound with the molecular formula C10H12O4. It is a methyl ester derivative of 3,4-dimethoxybenzoic acid. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst. One common method involves using dicyclohexylcarbodiimide as a catalyst, which allows the reaction to proceed under mild conditions and results in a high yield . The reaction typically occurs at temperatures below 45°C.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of veratric acid and methanol, catalyzed by dicyclohexylcarbodiimide. This method is preferred due to its safety and environmental benefits, as it avoids the use of hazardous concentrated sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it to 3,4-dimethoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed:
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Methyl 3,4-dimethoxybenzoate acts as a crucial intermediate in the synthesis of complex organic molecules. For instance, it is utilized in the multi-step synthesis of cryptopleurine, an alkaloid that involves reactions with various reagents such as 2-methylpyridine and 4-methoxyphenylacetyl chloride.
Biology
- Precursor for Biologically Active Compounds : This compound is important in the synthesis of biologically active molecules. It has been studied for its role in metabolic pathways involving methoxylated aromatic compounds, facilitating research into microbial degradation processes .
Medicine
- Pharmaceutical Development : this compound is involved in developing therapeutic agents. Its derivatives are explored for their potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Industry
- Fragrance and Flavor Production : The compound is used in creating various fragrances and flavors due to its pleasant aromatic profile. It serves as a building block for synthesizing more complex aromatic compounds used in consumer products.
Case Studies
- Cryptopleurine Synthesis : Research demonstrated that this compound is essential in synthesizing cryptopleurine through a series of reactions that highlight its utility in producing complex alkaloids.
- Aerobic Oxidation Studies : In studies focusing on the aerobic oxidation of lignin model compounds, this compound was identified as a product formed during the oxidation of 3,4-dimethoxytoluene. This application aids researchers in evaluating catalytic efficiencies in lignin degradation processes.
Mechanism of Action
The mechanism of action of methyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3,4-dimethoxybenzoic acid, which can then participate in various biochemical pathways. The methoxy groups on the benzene ring can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar in structure but with methoxy groups at different positions.
Methyl 4-methoxybenzoate: Contains only one methoxy group.
Methyl 2,4-dimethoxybenzoate: Methoxy groups at different positions on the benzene ring.
Uniqueness: Methyl 3,4-dimethoxybenzoate is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interactions compared to other similar compounds .
Biological Activity
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is an organic compound with a molecular formula of C₁₀H₁₂O₄. This compound has garnered interest due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
This compound can be synthesized through the esterification of veratric acid with methanol. A notable method employs dicyclohexylcarbodiimide (DCC) as a catalyst under mild conditions (30-45 °C). This method significantly enhances yield and safety compared to traditional methods using concentrated sulfuric acid, achieving yields up to 97% .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In a study on the growth inhibition of Sporomusa ovata, it was found that this compound could be metabolized by specific enzymes, leading to the production of distinct corrinoid-containing proteins which are essential for its metabolic processes . The compound's ability to serve as a substrate for microbial metabolism suggests its potential role in bioremediation or as an antimicrobial agent.
Methyl Transfer Reactions
This compound is involved in corrinoid-dependent methyl transfer reactions. These biochemical pathways are crucial for the metabolism of methanol and related compounds in certain microorganisms. The proteins derived from S. ovata were shown to utilize methoxybenzoates effectively, indicating that this compound can participate in significant metabolic pathways .
Case Studies
Case Study 1: Growth Inhibition in Sporomusa ovata
In experiments assessing the growth of Sporomusa ovata, it was demonstrated that the presence of this compound influenced growth rates significantly. The study measured optical density (OD) at 600 nm to determine growth saturation after incubation with various substrates. The results indicated that while growth was supported by methanol and this compound, the introduction of benzimidazoles inhibited this growth in a dose-dependent manner .
Case Study 2: Enzymatic Activity and Substrate Utilization
Another study focused on the enzymatic activity related to the metabolism of this compound. It was found that proteins from cells grown on this substrate could efficiently utilize vicinally substituted methoxybenzoates but were unable to activate methanol directly. This specificity highlights the compound's role in selective enzymatic pathways and its potential applications in biocatalysis .
Data Tables
Table 1: Comparison of Growth Inhibition Concentrations
Compound | IC50 (μM) | Effect on Growth |
---|---|---|
This compound | Varies by substrate | Inhibitory at high concentrations |
Benzimidazole derivatives | <1 - 500 | Dose-dependent inhibition |
Table 2: Synthesis Conditions for this compound
Reactants | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Veratric Acid + Methanol | Dicyclohexylcarbodiimide | 30-45 | Up to 97% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,4-dimethoxybenzoate, and how can reaction conditions be optimized for high yields?
this compound is synthesized via esterification or catalytic methods. A notable approach involves N-heterocyclic carbene (NHC)-catalyzed reactions under aerobic conditions, achieving a 70% yield. Key steps include using 3,4-dimethoxybenzoic acid and methanol with a catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride). Reaction optimization involves controlling temperature (45–60°C), solvent choice (e.g., dimethyl carbonate), and catalyst loading (5–10 mol%) to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H NMR (CDCl3, 200 MHz): δ 3.85–3.93 ppm (three singlets for methoxy groups), aromatic protons at δ 6.84–7.66 ppm with coupling patterns (e.g., J = 8.4 Hz for para-substitution) .
- 13C NMR: Key signals include δ 51.8 ppm (ester methyl), 55.8 ppm (methoxy groups), and 166.6 ppm (ester carbonyl) .
- TOF-MS: A prominent [M + Na]+ ion at m/z 219 confirms molecular weight (C10H12O4) .
- Elemental Analysis: Expected C (61.20%), H (6.20%), O (32.6%) .
Q. What common chemical transformations can this compound undergo, and how are these reactions leveraged in derivatization?
The compound participates in:
- Hydrolysis: Acidic or basic conditions yield 3,4-dimethoxybenzoic acid, useful for carboxylate salt formation .
- Reduction: Catalytic hydrogenation (e.g., Pd/C) reduces the ester to 3,4-dimethoxybenzyl alcohol, a precursor for ethers or amines .
- Electrophilic Substitution: Methoxy groups direct nitration or halogenation to the aromatic ring’s ortho/para positions .
Advanced Research Questions
Q. How does this compound function in microbial metabolic pathways, and what enzymatic systems facilitate its breakdown?
In Sporomusa ovata, corrinoid-dependent methyltransferases catalyze the metabolism of this compound, transferring methyl groups to tetrahydrofolate in acetogenic pathways. This process is critical for one-carbon metabolism in anaerobic environments, with isotopic labeling (13C/14C) used to trace methyl group flux .
Q. What mechanistic role does this compound play in lignin depolymerization, and how can its formation be enhanced in catalytic systems?
During base-catalyzed lignin depolymerization (e.g., with Cs2CO3 in dimethyl carbonate), this compound forms via β-O-4 bond cleavage. Computational studies suggest a multi-step pathway involving deprotonation at α/γ positions, followed by elimination and carboxylation. Optimizing base strength (e.g., CsOH vs. KOH) and solvent polarity increases yields by stabilizing intermediates .
Q. How do structural modifications of this compound influence its pharmacological activity, particularly in neuroactive or anticancer contexts?
Structural analogs (e.g., veratridine) demonstrate that methoxy groups enhance lipid solubility and bioavailability, enabling blood-brain barrier penetration. Substitutions at the ester group (e.g., replacing methyl with carbamoyl) improve antioxidant and anticancer activity by modulating redox potential and target binding (e.g., cholinesterase inhibition for Alzheimer’s research) .
Q. What challenges arise in quantifying this compound in complex matrices, and how can these be methodologically addressed?
- Chromatographic Interference: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to separate it from phenolic byproducts .
- Sensitivity Limits: Employ LC-MS/MS with MRM transitions (m/z 219 → 151) for trace analysis in biological samples .
- Purity Validation: Combine GC (≥98% purity) with elemental analysis to confirm stoichiometry .
Properties
IUPAC Name |
methyl 3,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062207 | |
Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-38-1 | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3,4-dimethoxybenzoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
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Record name | Methyl 3,4-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |
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Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
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Retrosynthesis Analysis
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